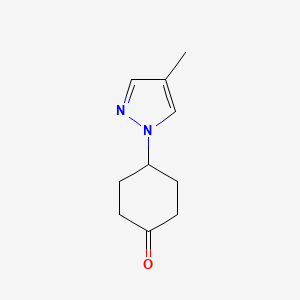
4-(4-Methyl-1H-pyrazol-1-yl)cyclohexanone
Overview
Description
“4-(4-Methyl-1H-pyrazol-1-yl)cyclohexanone” is a chemical compound with the CAS Number: 1252607-48-9 . It has a molecular weight of 178.23 and its molecular formula is C10H14N2O . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “4-(4-Methyl-1H-pyrazol-1-yl)cyclohexanone” is 1S/C10H14N2O/c1-8-6-11-12(7-8)9-2-4-10(13)5-3-9/h6-7,9H,2-5H2,1H3 . This indicates that the compound contains a cyclohexanone ring with a 4-methyl-1H-pyrazol-1-yl group attached .Physical And Chemical Properties Analysis
“4-(4-Methyl-1H-pyrazol-1-yl)cyclohexanone” is a solid at room temperature . It should be stored in a sealed container in a dry, room temperature environment .Scientific Research Applications
Medicine
4-(4-Methyl-1H-pyrazol-1-yl)cyclohexanone: has shown potential in medicinal applications due to its structural similarity to pyrazole derivatives, which are known for their therapeutic properties . These compounds have been studied for their antiparasitic, antibacterial, and anti-viral HIV activities, suggesting that 4-(4-Methyl-1H-pyrazol-1-yl)cyclohexanone could be a valuable compound for developing new treatments in these areas.
Agriculture
In agriculture, compounds like 4-(4-Methyl-1H-pyrazol-1-yl)cyclohexanone can be used to synthesize new pesticides or herbicides. Its pyrazole core is a common motif in agrochemicals, indicating potential utility in protecting crops from pests and diseases .
Material Science
The compound’s ability to form stable heterocyclic structures makes it a candidate for creating novel materials with specific properties. For instance, it could be used to synthesize polymers or coatings with enhanced durability or specialized functions .
Environmental Science
4-(4-Methyl-1H-pyrazol-1-yl)cyclohexanone: may contribute to environmental science by serving as a building block for chemicals that can degrade environmental pollutants or as a reagent in the synthesis of environmentally friendly materials .
Analytical Chemistry
This compound could be used as a standard or reagent in analytical chemistry due to its well-defined structure and properties. It might be particularly useful in spectroscopy or chromatography to help identify or quantify other substances .
Biochemistry
In biochemistry, 4-(4-Methyl-1H-pyrazol-1-yl)cyclohexanone could be used to study enzyme reactions or metabolic pathways. Its structure could interact with biological molecules, providing insights into enzyme-substrate interactions or serving as a probe in biochemical assays .
Pharmacology
The pharmacological potential of 4-(4-Methyl-1H-pyrazol-1-yl)cyclohexanone is significant, given the pyrazole ring’s presence in many pharmacologically active molecules. It could be a precursor in the synthesis of drugs targeting various diseases, including neurological disorders .
Chemical Engineering
In chemical engineering, this compound can be involved in process optimization studies, such as improving reaction yields or developing more efficient synthesis pathways for industrial-scale production .
Safety and Hazards
This compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary measures include avoiding contact with skin and eyes, and using personal protective equipment .
Future Directions
While specific future directions for “4-(4-Methyl-1H-pyrazol-1-yl)cyclohexanone” are not available in the retrieved data, research into pyrazole derivatives is ongoing due to their potential therapeutic applications . Further studies could focus on exploring the biological activities of this compound and its derivatives.
properties
IUPAC Name |
4-(4-methylpyrazol-1-yl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-8-6-11-12(7-8)9-2-4-10(13)5-3-9/h6-7,9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECXIAXNZCMOND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2CCC(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methyl-1H-pyrazol-1-yl)cyclohexanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



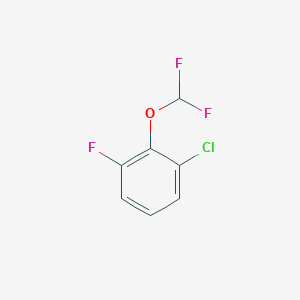

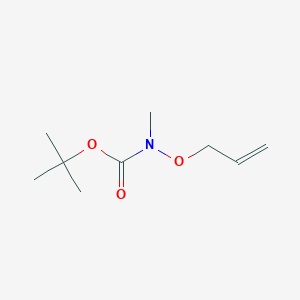

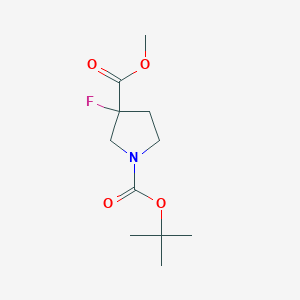
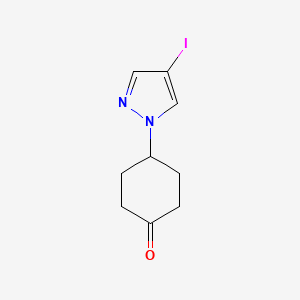


![2-Chloropyrido[2,3-d]pyrimidine](/img/structure/B1397899.png)
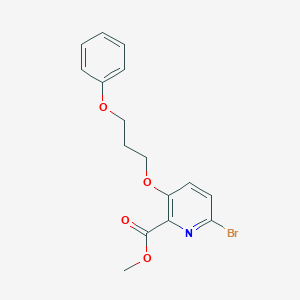

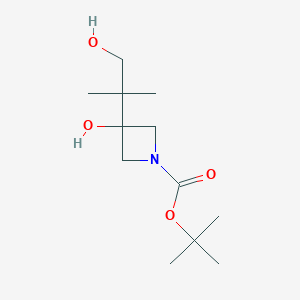
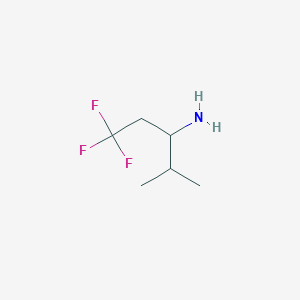
![Methyl 7-chlorothieno[3,2-B]pyridine-2-carboxylate](/img/structure/B1397909.png)